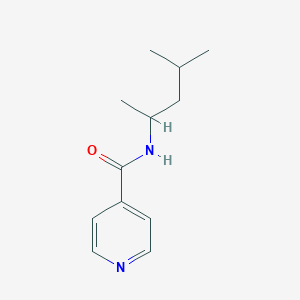

N-(1,3-dimethylbutyl)isonicotinamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H18N2O |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

N-(4-methylpentan-2-yl)pyridine-4-carboxamide |

InChI |

InChI=1S/C12H18N2O/c1-9(2)8-10(3)14-12(15)11-4-6-13-7-5-11/h4-7,9-10H,8H2,1-3H3,(H,14,15) |

InChI Key |

TYHNTVMSQYIYFX-UHFFFAOYSA-N |

SMILES |

CC(C)CC(C)NC(=O)C1=CC=NC=C1 |

Canonical SMILES |

CC(C)CC(C)NC(=O)C1=CC=NC=C1 |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Applications

N-(1,3-dimethylbutyl)isonicotinamide is primarily studied for its potential therapeutic effects. It is related to nicotinamide, which is known for its roles in cellular metabolism and as a precursor to nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in energy production.

Antiplasmodial Activity

Recent studies have investigated the antiplasmodial activity of compounds similar to this compound. For instance, molecular docking studies have shown promising results in inhibiting Plasmodium falciparum, the parasite responsible for malaria. The compound demonstrated significant selectivity and low cytotoxicity in human cell lines, indicating its potential as a lead compound for developing new antimalarial drugs .

Neuroprotective Effects

In vitro studies suggest that derivatives of this compound may exhibit neuroprotective properties. These compounds have been shown to enhance neuronal survival under oxidative stress conditions, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's .

Toxicological Studies

The toxicological profile of this compound is crucial for assessing its safety in various applications.

In Vitro Toxicity Assessments

Toxicity assessments using high-throughput screening methods have been employed to evaluate the compound's safety profile. For example, studies have utilized cell-based assays to determine cytotoxicity levels and potential endocrine-disrupting effects. Results indicate that while some derivatives show low toxicity, further investigation into their long-term effects is necessary .

Environmental Impact

Research into the environmental impact of this compound has been conducted to understand its behavior and degradation in ecosystems. Studies indicate that the compound can undergo biotransformation in aquatic environments, leading to various metabolites that may exhibit different toxicity profiles .

Case Studies

The following case studies illustrate specific applications and findings related to this compound:

Preparation Methods

Preparation of 1,3-Dimethylbutylamine

The amine precursor is synthesized via the Leuckart reaction , as detailed in CN104788320A :

-

Reagents : Methyl isobutyl ketone, formamide, ammonium formate.

-

Conditions :

-

Reaction at 120–170°C for 19–21 hours.

-

Hydrolysis with concentrated HCl (1:2–2:5 v/v) under reflux for 7–9 hours.

-

-

Purification :

Preparation of Isonicotinoyl Chloride

Isonicotinic acid is converted to its acid chloride using thionyl chloride (SOCl₂) , as per ChemicalBook and PMC :

-

Reagents : Isonicotinic acid, SOCl₂ (excess).

-

Conditions :

-

Reflux in methylene chloride (CH₂Cl₂) at 40°C for 3 hours.

-

Excess SOCl₂ removed via distillation.

-

Primary Synthesis Routes

Acid Chloride Method

-

Reaction :

-

Isonicotinoyl chloride (1.2 eq) and 1,3-dimethylbutylamine (1 eq) in anhydrous CH₂Cl₂.

-

Triethylamine (1.5 eq) added to scavenge HCl.

-

Stirred at 25°C for 3 hours, then 40°C for 1 hour.

-

-

Workup :

-

Filtered, washed with ice water, and crystallized from ethanol.

-

-

Data :

Coupling Agent Method

-

Reagents : Isonicotinic acid, 1,3-dimethylbutylamine, EDC∙HCl, HOBt.

-

Conditions :

-

Solvent: CH₂Cl₂ or DMF.

-

Room temperature, 5–6 hours.

-

-

Workup :

-

Extracted with ethyl acetate, concentrated, and purified via column chromatography.

-

-

Data :

Comparative Analysis of Methods

| Parameter | Acid Chloride Method | Coupling Agent Method |

|---|---|---|

| Reaction Time | 4–5 hours | 5–6 hours |

| Yield | 86–92% | 78–85% |

| Purity (HPLC) | 99.7% | 98.5% |

| Cost Efficiency | High (SOCl₂ is cheap) | Moderate (EDC/HOBt costly) |

| Safety | HCl gas generation | Mild conditions |

Optimization Strategies

Solvent Effects

Temperature Control

Q & A

Basic Research Questions

What synthetic strategies are recommended for preparing N-substituted isonicotinamide derivatives like N-(1,3-dimethylbutyl)isonicotinamide?

A common approach involves coupling isonicotinic acid derivatives with alkylamines under controlled conditions. For example, the synthesis of N-substituted hydrazinecarboxamides (e.g., 2-isonicotinoyl derivatives) utilizes aryl isocyanates and triphosgene with anilines in dichloromethane, achieving yields of 67–97% . For this compound, a similar pathway could involve reacting isonicotinoyl chloride with 1,3-dimethylbutylamine in anhydrous solvents. Optimization of reaction time, temperature, and stoichiometry is critical to minimize side reactions.

How can the purity and structural integrity of synthesized this compound be validated?

Use a combination of analytical techniques:

- GC-MS : For volatile impurities and byproduct identification .

- NMR and FTIR : To confirm functional groups and molecular structure (e.g., pyridine ring in isonicotinamide, alkyl chain integrity) .

- XPS and SEM : For surface characterization if the compound is studied in composite materials .

Reference standards and spiked samples should be used to validate methods.

Advanced Research Questions

What experimental designs are suitable for studying the environmental fate of this compound and its transformation products?

- Adsorption Studies : Investigate interactions with microplastics (MPs) using batch experiments. Hydrophobic interactions dominate for pristine MPs, while aged MPs may exhibit reduced adsorption due to surface oxidation .

- Degradation Pathways : Simulate ozonation/UV exposure (as with 6PPD → 6PPD-Q transformation) and analyze products via LC-HRMS.

- Toxicity Assays : Use in vitro models (e.g., liver microsomes) to assess metabolic activation and reactive intermediates, as demonstrated for 6PPD-Q .

How can contradictions in adsorption data between laboratory and field studies be resolved?

Discrepancies often arise from environmental complexity (e.g., organic matter, pH variations). To address this:

- Controlled Aging Experiments : Compare pristine vs. UV/ozone-aged compound analogs (e.g., 6PPD-Q) under simulated field conditions .

- Multivariate Analysis : Use machine learning to correlate adsorption coefficients (e.g., log Kow) with environmental variables like salinity and dissolved organic carbon .

What advanced analytical methods are recommended for detecting trace levels of this compound in biological matrices?

- MSPD-GC-MS : Matrix Sample Phase Dispersion combined with GC-MS offers sensitivity for complex matrices (e.g., mussel tissues), validated for p-phenylenediamine analogs at ng/L levels .

- Direct Mass Spectrometry : High-resolution platforms (e.g., Q-TOF) enable untargeted screening of metabolites, as applied to 6PPD-Q in environmental samples .

How can the biological activity of this compound be mechanistically explored?

- Target Identification : Use nicotinamide pathway assays (e.g., NAD+/NADH modulation) based on structural similarity to bioactive isonicotinamide derivatives .

- Molecular Dynamics : Model interactions with putative targets (e.g., enzymes or receptors) using docking simulations guided by X-ray crystallography data of related compounds.

Methodological Challenges

How to address low recovery rates in extraction protocols for hydrophobic derivatives like this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.